Welcome to the BenchChem Online Store!
molecular formula C8H11N3O5 B8343122 1-(2-Acetoxyethyl)-2-hydroxymethyl-5-nitroimidazole

1-(2-Acetoxyethyl)-2-hydroxymethyl-5-nitroimidazole

Cat. No. B8343122
M. Wt: 229.19 g/mol
InChI Key: KGGXEPGNGMWSAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04065567

Procedure details

A 6.27 gm. portion of 1-(2-acetoxyethyl)-2-hydroxymethyl-5-nitroimidazole is refluxed with 13.3 gm. of lead tetraacetate in 200 ml. of benzene for 18 hours, cooled, and filtered. The filtrate is washed with 50 ml. of saturated sodium carbonate solution, and the organic phase is separated therefrom. The remaining aqueous phase is twice extracted with 30 ml. of chloroform, and then combined with the above separated organic phase. The combined organic phases are dried under magnesium sulfate, and filtered. The organic solvents are then removed in vacuo, giving the above aldehyde.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
lead tetraacetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:4][CH2:5][CH2:6][N:7]1[C:11]([N+:12]([O-:14])=[O:13])=[CH:10][N:9]=[C:8]1[CH2:15][OH:16])(=[O:3])[CH3:2].C([O-])(=O)C.C([O-])(=O)C.C([O-])(=O)C.C([O-])(=O)C.[Pb+4]>C1C=CC=CC=1>[C:1]([O:4][CH2:5][CH2:6][N:7]1[C:11]([N+:12]([O-:14])=[O:13])=[CH:10][N:9]=[C:8]1[CH:15]=[O:16])(=[O:3])[CH3:2] |f:1.2.3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCCN1C(=NC=C1[N+](=O)[O-])CO
Step Two
Name
lead tetraacetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-].C(C)(=O)[O-].C(C)(=O)[O-].C(C)(=O)[O-].[Pb+4]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The filtrate is washed with 50 ml
CUSTOM
Type
CUSTOM
Details
of saturated sodium carbonate solution, and the organic phase is separated
EXTRACTION
Type
EXTRACTION
Details
The remaining aqueous phase is twice extracted with 30 ml
CUSTOM
Type
CUSTOM
Details
The combined organic phases are dried under magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The organic solvents are then removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OCCN1C(=NC=C1[N+](=O)[O-])C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.